Cas no 934-98-5 (2-(4-methylpiperazin-1-yl)ethan-1-amine)

2-(4-methylpiperazin-1-yl)ethan-1-amine structure
934-98-5 structure
Product Name:2-(4-methylpiperazin-1-yl)ethan-1-amine
Numero CAS:934-98-5
MF:C7H17N3
MW:143.229981184006
MDL:MFCD03701701
CID:40329
PubChem ID:70284
Update Time:2024-10-26

2-(4-methylpiperazin-1-yl)ethan-1-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-Methylpiperazin-1-yl)ethylamine
    • 1-(2-Aminoethyl)-4-methylpiperazine
    • 1-(2-Aminoethyl)-4-Methyl-Piperazine
    • 2-(4-Methylpiperazin-1-yl)ethanamine
    • 2-(4-Methyl-piperazin-1-yl)-ethylamine
    • 4-Methyl-1-piperazineethanamine
    • 1-Piperazineethanamine,4-methyl
    • 4-Methyl-1-piperazineethanamine (ACI)
    • Piperazine, 1-(2-aminoethyl)-4-methyl- (6CI, 7CI, 8CI)
    • 1-Methyl-4-(2-aminoethyl)piperazine
    • 2-(4-Methyl-1-piperazinyl)ethanamine
    • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
    • 2-(4-Methylpiperazino)ethanamine
    • 4-(2-Aminoethyl)-1-methylpiperazine
    • CS-W007512
    • ALBB-005818
    • STK500900
    • 2-(4-methylpiperazin-1-yl)-ethanamine
    • 2-(4-Methyl-1-piperazino)ethylamine Hydrochloride
    • Q27157656
    • 2-(4-methylpiperazin-1-yl) ethylamine
    • DTXSID10239420
    • 2-(4-methyl-piperazine-1-yl)-ethyl amine
    • NS00039568
    • 2-(4-methylpiperazin-1-yl)-ethylamine
    • CHEBI:84290
    • 2(4-methylpiperazin-1-yl)ethylamine
    • AB15815
    • DB-019466
    • Piperazine 1-[2-aminoethyl]-4-methyl-
    • SCHEMBL42017
    • Z79BOY08I2
    • EINECS 213-296-3
    • SCHEMBL4480122
    • 4-Methylpiperazine-1-ethylamine
    • EN300-24106
    • 2-(4-Methyl-piperazin-1-yl)-ethylamine, AldrichCPR
    • A846010
    • MFCD03701701
    • UNII-Z79BOY08I2
    • CCG-358157
    • 2-(4-Methyl-1-piperazinyl)ethanamine #
    • A2398
    • 2-(4-METHYL-1-PIPERAZINYL)ETHYLAMINE
    • DTXCID30161911
    • F2187-2164
    • AKOS000201108
    • 1-(2-aminoethyl)-4-methyl piperazine
    • Piperazine, 1-(2-aminoethyl)-4-methyl-
    • SY032261
    • Piperazine 1-(2-aminoethyl)-4-methyl-
    • LF-0565
    • J-506071
    • 1-Piperazineethanamine, 4-methyl-
    • 934-98-5
    • 2-(4-methylpiperazin-1-yl)ethan-1-amine
    • MDL: MFCD03701701
    • Inchi: 1S/C7H17N3/c1-9-4-6-10(3-2-8)7-5-9/h2-8H2,1H3
    • Chiave InChI: GOWUDHPKGOIDIX-UHFFFAOYSA-N
    • Sorrisi: NCCN1CCN(C)CC1

Proprietà calcolate

  • Massa esatta: 143.14200
  • Massa monoisotopica: 143.142
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 86.9
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: -0.9
  • Superficie polare topologica: 32.5A^2

Proprietà sperimentali

  • Densità: 0.956
  • Punto di ebollizione: 215.4℃ at 760 mmHg
  • Punto di infiammabilità: 83.3 °C
  • Indice di rifrazione: 1.487
  • PSA: 32.50000
  • LogP: -0.23140
  • Sensibilità: Air Sensitive

2-(4-methylpiperazin-1-yl)ethan-1-amine Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Irritant
  • Numero di trasporto dei materiali pericolosi:2735
  • Codice categoria di pericolo: 36/37/38-22
  • Istruzioni di sicurezza: S26-S36/37/39
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • Classe di pericolo:8
  • PackingGroup:

2-(4-methylpiperazin-1-yl)ethan-1-amine Dati doganali

  • CODICE SA:2933599090
  • Dati doganali:

    Codice doganale cinese:

    2933599090

    Panoramica:

    2933599090. Altri composti con anello pirimidina in struttura(Compresi altri composti con anello piperazina sulla struttura. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni regolamentari:niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933599090. altri composti contenenti nella struttura un anello pirimidina (anche idrogenato) o un anello piperazina. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-(4-methylpiperazin-1-yl)ethan-1-amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
030836-1g
2-(4-Methyl-piperazin-1-yl)-ethylamine
934-98-5 98%
1g
£20.00 2022-03-01
Fluorochem
030836-5g
2-(4-Methyl-piperazin-1-yl)-ethylamine
934-98-5 98%
5g
£65.00 2022-03-01
Fluorochem
030836-10g
2-(4-Methyl-piperazin-1-yl)-ethylamine
934-98-5 98%
10g
£120.00 2022-03-01
Fluorochem
030836-25g
2-(4-Methyl-piperazin-1-yl)-ethylamine
934-98-5 98%
25g
£280.00 2022-03-01
Ambeed
A245391-250mg
2-(4-Methylpiperazin-1-yl)ethanamine
934-98-5 97%
250mg
$10.0 2025-04-15
Ambeed
A245391-1g
2-(4-Methylpiperazin-1-yl)ethanamine
934-98-5 97%
1g
$13.0 2025-04-15
Ambeed
A245391-5g
2-(4-Methylpiperazin-1-yl)ethanamine
934-98-5 97%
5g
$31.0 2025-04-15
Ambeed
A245391-10g
2-(4-Methylpiperazin-1-yl)ethanamine
934-98-5 97%
10g
$54.0 2025-04-15
Ambeed
A245391-25g
2-(4-Methylpiperazin-1-yl)ethanamine
934-98-5 97%
25g
$110.0 2025-04-15
Ambeed
A245391-100g
2-(4-Methylpiperazin-1-yl)ethanamine
934-98-5 97+%
100g
$791.00 2021-07-12

2-(4-methylpiperazin-1-yl)ethan-1-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  1,4-Dioxane ;  1 h, rt
Riferimento
Synthesis and evaluation of chirally defined side chain variants of 7-chloro-4-aminoquinoline to overcome drug resistance in malaria chemotherapy
Dola, Vasantha Rao; Soni, Awakash; Agarwal, Pooja; Ahmad, Hafsa; Raju, Kanumuri Siva Rama; et al, Antimicrobial Agents and Chemotherapy, 2017, 61(3),

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 min, cooled
Riferimento
Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 24 h, rt; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 min, cooled
Riferimento
2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with Selective Affinity for the 5-HT4 Receptor: Synthesis and Structure-Affinity and Structure-Activity Relationships of a New Series of Partial Agonist and Antagonist Derivatives
Tapia, Ines; Alonso-Cires, Luisa; Lopez-Tudanca, Pedro Luis; Mosquera, Ramon; Labeaga, Luis; et al, Journal of Medicinal Chemistry, 1999, 42(15), 2870-2880

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
Guanidines having antihypertensive activity. I. Dialkylaminoalkylamino-2-imidazolines
Najer, Henry; Giudicelli, Rene; Sette, Jacques, Bulletin de la Societe Chimique de France, 1962, 556, 556-9

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt
Riferimento
New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity
Hochegger, Patrick ; Faist, Johanna; Seebacher, Werner; Saf, Robert; Maeser, Pascal; et al, Bioorganic & Medicinal Chemistry, 2017, 25(7), 2251-2259

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol ;  24 h, reflux
Riferimento
Structural optimizations and bioevaluation of N-substituted acridone derivatives as strong topoisomerase II inhibitors
Li, Zhi-Ying; Xu, Guang-Sen; Song, Yu-Liang; Li, Xun, Bioorganic Chemistry, 2022, 119,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, 27 °C; 10 min, 27 °C
1.2 Reagents: Triethylamine ,  Hydrochloric acid Solvents: Water ;  basified
Riferimento
Preparation of aminoquinoline derivatives for use as antimalarials
, India, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Riferimento
Synthesis and cytotoxicity of novel indirubin-5-carboxamides
Cheng, Xinlai; Rasque, Paul; Vatter, Sandra; Merz, Karl-Heinz; Eisenbrand, Gerhard, Bioorganic & Medicinal Chemistry, 2010, 18(12), 4509-4515

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  24 h, reflux
Riferimento
New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis
Tazarki, Helmi ; Zeinyeh, Wael; Esvan, Yannick J.; Knapp, Stefan; Chatterjee, Deep; et al, European Journal of Medicinal Chemistry, 2019, 166, 304-317

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  4 - 6 h, reflux
Riferimento
Synthesis and antitumor activity of 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety
Zhang, Jun; Shen, Weiyi; Li, Xiaoning; Chai, Yun; Li, Senjun; et al, Molecules, 2016, 21(12), 1674-1683

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  24 h, rt → reflux
Riferimento
Drug containing cinnamic acid amide, especially for chronic pain treatment
, Japan, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt; 24 h, reflux
Riferimento
Preparation of cinnamic acid amide derivatives as analgesics
, World Intellectual Property Organization, , ,

2-(4-methylpiperazin-1-yl)ethan-1-amine Raw materials

2-(4-methylpiperazin-1-yl)ethan-1-amine Preparation Products

2-(4-methylpiperazin-1-yl)ethan-1-amine Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:934-98-5)4-Methyl-1-piperazin
Numero d'ordine:1619449
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:934-98-5)4-甲基-1-哌嗪乙胺
Numero d'ordine:LE1619449
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:29
Prezzo ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:934-98-5)2-(4-methylpiperazin-1-yl)ethan-1-amine
Numero d'ordine:A844616
Stato delle scorte:in Stock
Quantità:5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:03
Prezzo ($):219.0/877.0
Email:sales@amadischem.com
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:934-98-5)4-Methyl-1-piperazin
1619449
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:934-98-5)4-甲基-1-哌嗪乙胺
LE1619449
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email